Sphagnum acid
Overview
Description
Sphagnum acid is a phenolic compound predominantly found in Sphagnum mosses, particularly in species like Sphagnum papillosum . This compound is known for its antibacterial properties and has been implicated in the preservative action of Sphagnum moss, which is responsible for the preservation of “bog bodies” in peatlands .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sphagnum acid involves the extraction of phenolic compounds from Sphagnum moss. The process typically includes the use of solvents like acetone and methanol to extract the phenolic compounds, followed by liquid chromatography-mass spectrometry (LC-MS) to isolate this compound .
Industrial Production Methods
The moss is harvested, dried, and then subjected to solvent extraction to obtain the phenolic compounds, including this compound .
Chemical Reactions Analysis
Types of Reactions
Sphagnum acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Hydroquinones.
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
Sphagnum acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying phenolic compounds and their reactions.
Biology: Investigated for its role in the preservation of organic matter in peatlands.
Medicine: Explored for its antibacterial properties and potential use in developing new antibiotics.
Industry: Used in the production of bio-based adsorbents for wastewater treatment.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Cinnamic acid: Structurally similar to sphagnum acid and also exhibits antibacterial properties.
Ferulic acid: Another phenolic compound with antioxidant and antibacterial properties.
Gallic acid: Known for its strong antioxidant activity and is found in various plants.
Uniqueness
This compound is unique due to its specific occurrence in Sphagnum mosses and its role in the preservation of organic matter in peatlands . Its antibacterial properties are also notable, although it requires higher concentrations to be effective compared to other phenolic compounds .
Properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)pent-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-5,12H,6H2,(H,13,14)(H,15,16)/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWYJJSQRYBVGK-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)O)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C(=O)O)/CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301255609 | |
Record name | (2E)-3-(4-Hydroxyphenyl)-2-pentenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301255609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57100-28-4 | |
Record name | (2E)-3-(4-Hydroxyphenyl)-2-pentenedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57100-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sphagnum acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057100284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-3-(4-Hydroxyphenyl)-2-pentenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301255609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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